2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol;oxalic acid
Overview
Description
2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol; oxalic acid is a chemical compound that combines the properties of an amine and an alcohol with an aromatic nitro group. This compound is often used in various scientific research applications due to its unique chemical structure and reactivity.
Scientific Research Applications
2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 4-methyl-2-nitrophenol with 1,4-dibromobutane to form 4-(4-methyl-2-nitrophenoxy)butane. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form corresponding chlorides.
Condensation: The amine group can react with carboxylic acids to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, pyridine.
Condensation: Carboxylic acids, dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 2-[4-(4-Methyl-2-aminophenoxy)butylamino]ethanol.
Substitution: 2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethyl chloride.
Condensation: Amides derived from the reaction with various carboxylic acids.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The hydroxyl group allows for further functionalization, enabling the compound to participate in a wide range of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Similar in having an aromatic ring with functional groups.
Dichloroaniline: Shares the aromatic amine structure but differs in the presence of chlorine atoms.
Uniqueness
2-[4-(4-Methyl-2-nitrophenoxy)butylamino]ethanol is unique due to its combination of a nitro group, an amine, and an alcohol within the same molecule. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[4-(4-methyl-2-nitrophenoxy)butylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4.C2H2O4/c1-11-4-5-13(12(10-11)15(17)18)19-9-3-2-6-14-7-8-16;3-1(4)2(5)6/h4-5,10,14,16H,2-3,6-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYSLQZEYLXFTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCO)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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